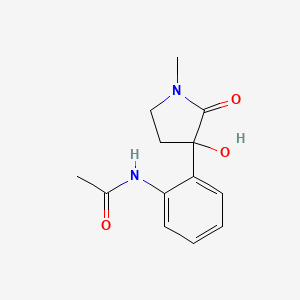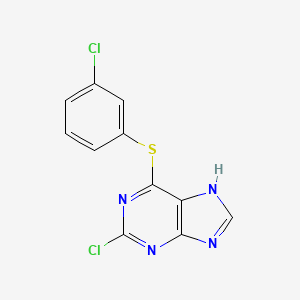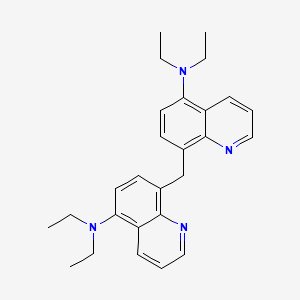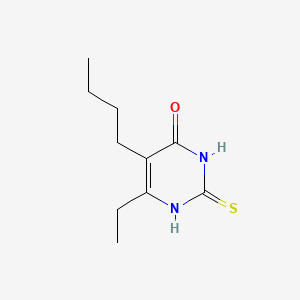
5-Butyl-6-ethyl-2-thiouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound belonging to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) at the second position of the pyrimidine ring, along with butyl and ethyl substituents at the fifth and sixth positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.
Reaction Conditions:
Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide
Solvent: Ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Alkyl or aryl-substituted thioxopyrimidines
科学研究应用
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the butyl and ethyl substituents, making it less hydrophobic and potentially less active in certain biological assays.
5-Methyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a butyl group, which may alter its chemical reactivity and biological activity.
5-Butyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of an ethyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of butyl and ethyl groups enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability. Additionally, the thioxo group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
属性
CAS 编号 |
99167-36-9 |
|---|---|
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC 名称 |
5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |
InChI 键 |
CVUUUVXCTJCXGC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(NC(=S)NC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






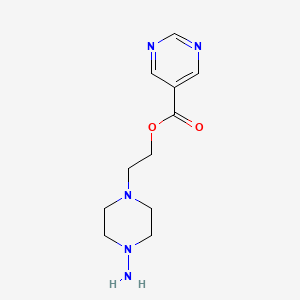
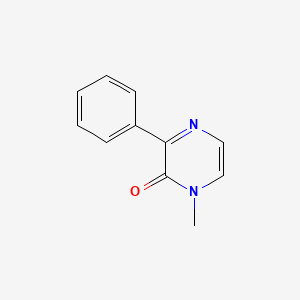
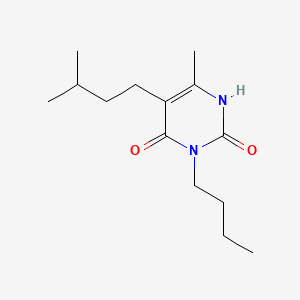
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)


